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Compound of Interest

Compound Name:
5-Bromo-1-

isopropylbenzoimidazole

Cat. No.: B177330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Bromo-1-
isopropylbenzoimidazole, a key building block in medicinal chemistry, particularly in the

development of targeted protein degraders. This document outlines its chemical identity,

physical properties, synthesis, and spectroscopic characterization, offering valuable information

for researchers in drug discovery and development.

Core Compound Identification and Properties
5-Bromo-1-isopropylbenzoimidazole is a substituted benzimidazole derivative. It is available

as a free base and as a hydrochloride salt, each with a distinct CAS number. The presence of

the bromo-substituent provides a handle for further chemical modifications, making it a versatile

intermediate in the synthesis of more complex molecules.

Table 1: Compound Identification
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Attribute
5-Bromo-1-
isopropylbenzoimidazole
(Free Base)

5-Bromo-1-
isopropylbenzoimidazole
Hydrochloride

IUPAC Name
5-bromo-1-(propan-2-yl)-1H-

benzoimidazole

5-bromo-1-(propan-2-yl)-1H-

benzoimidazole;hydrochloride

CAS Number 1200114-01-7 1199773-32-4[1]

Molecular Formula C₁₀H₁₁BrN₂ C₁₀H₁₂BrClN₂

Molecular Weight 239.11 g/mol 275.57 g/mol [1]

Table 2: Physicochemical Properties

Property
5-Bromo-1-
isopropylbenzoimidazole
(Free Base) (Predicted)

5-Bromo-1-
isopropylbenzoimidazole
Hydrochloride
(Experimental)

Appearance Gray to brown liquid Data not available

Boiling Point 323.6 ± 34.0 °C Data not available

Density 1.46 ± 0.1 g/cm³ Data not available

pKa 4.76 ± 0.10 Data not available

Solubility Data not available Data not available

Storage Store at room temperature

Store at -4°C (1-2 weeks), or

-20°C (1-2 years) for longer

periods.

Synthesis and Experimental Protocols
The synthesis of 5-Bromo-1-isopropylbenzoimidazole typically involves a multi-step process.

A plausible synthetic route starts from the N-alkylation of a suitable nitroaniline, followed by

reduction of the nitro group and subsequent cyclization to form the benzimidazole ring.
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Experimental Protocol: Synthesis of 4-Bromo-N-
isopropylbenzene-1,2-diamine (Precursor)
A general approach to synthesizing the key intermediate, 4-bromo-N-isopropylbenzene-1,2-

diamine, can be adapted from established methods for the synthesis of similar N-alkylated o-

phenylenediamines.

Materials:

4-Bromo-2-nitroaniline

2-Bromopropane

Base (e.g., K₂CO₃, NaH)

Solvent (e.g., DMF, Acetonitrile)

Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C)

Hydrochloric acid

Sodium hydroxide

Procedure:

N-Isopropylation of 4-Bromo-2-nitroaniline: In a round-bottom flask, dissolve 4-bromo-2-

nitroaniline in a suitable solvent like DMF. Add a base such as potassium carbonate, followed

by the dropwise addition of 2-bromopropane. Heat the reaction mixture and monitor its

progress by thin-layer chromatography (TLC). Upon completion, cool the reaction, pour it

into water, and extract the product with an organic solvent like ethyl acetate. Wash the

organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced

pressure to obtain 4-bromo-N-isopropyl-2-nitroaniline.

Reduction of the Nitro Group: Dissolve the obtained 4-bromo-N-isopropyl-2-nitroaniline in a

solvent mixture such as ethanol and concentrated hydrochloric acid. Add a reducing agent

like tin(II) chloride dihydrate in portions while stirring. After the addition is complete, heat the

mixture at reflux. Monitor the reaction by TLC. Once the reaction is complete, cool the
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mixture and neutralize it with a sodium hydroxide solution. Extract the product, 4-bromo-N-

isopropylbenzene-1,2-diamine, with an organic solvent. Purify the crude product by column

chromatography.

Experimental Protocol: Synthesis of 5-Bromo-1-
isopropylbenzoimidazole
The synthesis of the final product involves the cyclization of the diamine precursor with a one-

carbon source, such as formic acid or triethyl orthoformate.

Materials:

4-Bromo-N-isopropylbenzene-1,2-diamine

Formic acid (or triethyl orthoformate)

Hydrochloric acid (optional, for salt formation)

Procedure:

Cyclization: In a round-bottom flask, heat a mixture of 4-bromo-N-isopropylbenzene-1,2-

diamine and formic acid at reflux for several hours. Monitor the reaction by TLC.

Work-up: After the reaction is complete, cool the mixture and carefully pour it into ice-cold

water. Neutralize the solution with a base, such as ammonium hydroxide or sodium

bicarbonate, which will cause the product to precipitate.

Purification: Collect the precipitate by filtration, wash it with water, and dry it. The crude

product can be further purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield pure 5-Bromo-1-isopropylbenzoimidazole.

Salt Formation (Optional): To prepare the hydrochloride salt, dissolve the purified free base

in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen

chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol. The

hydrochloride salt will precipitate and can be collected by filtration.
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4-Bromo-2-nitroaniline N-Isopropylation
(2-Bromopropane, Base)

Step 1 4-Bromo-N-isopropyl-2-nitroaniline Nitro Group Reduction
(e.g., SnCl2/HCl)

Step 2 4-Bromo-N-isopropylbenzene-1,2-diamine Cyclization
(Formic Acid)

Step 3 5-Bromo-1-isopropylbenzoimidazole

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Bromo-1-isopropylbenzoimidazole.

Spectroscopic Identification
Accurate identification of 5-Bromo-1-isopropylbenzoimidazole is crucial for its use in

research and development. While specific experimental spectra for this exact molecule are not

readily available in the public domain, the following tables provide predicted data and typical

ranges based on closely related benzimidazole structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment

~8.0 s H-2 (imidazole ring)

~7.8 d H-4 or H-7 (benzene ring)

~7.5 d H-7 or H-4 (benzene ring)

~7.3 dd H-6 (benzene ring)

~4.7 sept CH (isopropyl group)

~1.6 d CH₃ (isopropyl group)

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~144 C-2 (imidazole ring)

~142 C-7a (bridgehead)

~135 C-3a (bridgehead)

~125 C-6 (benzene ring)

~122 C-4 (benzene ring)

~116 C-5 (C-Br)

~112 C-7 (benzene ring)

~49 CH (isopropyl group)

~22 CH₃ (isopropyl group)

Experimental Protocol for NMR Data Acquisition:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical

parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a

relaxation delay of 1-5 seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Typical parameters include a spectral width of 250 ppm, an acquisition time of 1-2 seconds,

a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-

to-noise ratio.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z Relative Intensity Assignment

238/240 High

[M]⁺ (Molecular ion peak,

characteristic bromine isotope

pattern)

223/225 Medium [M - CH₃]⁺

196/198 Low [M - C₃H₇]⁺

159 High [M - Br]⁺

Experimental Protocol for Mass Spectrometry Data Acquisition:

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

Instrumentation: A high-resolution mass spectrometer is recommended for accurate mass

measurements.

Sample Introduction: For EI, a direct insertion probe can be used. For ESI, the sample

should be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the

ion source.

Applications in Drug Development
5-Bromo-1-isopropylbenzoimidazole is a valuable building block in the synthesis of

pharmacologically active compounds. Its primary application in recent drug discovery efforts is

as a component of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of specific target

proteins by hijacking the cell's ubiquitin-proteasome system. They typically consist of a ligand

that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker

connecting the two.

The benzimidazole scaffold, including derivatives like 5-Bromo-1-isopropylbenzoimidazole,

is often utilized in the design of ligands that bind to various protein targets. The bromo-

substituent on the benzimidazole ring serves as a convenient attachment point for the linker,

which is then connected to the E3 ligase ligand. This modular approach allows for the rapid
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synthesis of libraries of PROTACs for screening and optimization in targeted protein

degradation studies. The development of PROTACs is a promising strategy for targeting

proteins that have been traditionally considered "undruggable" with conventional small

molecule inhibitors.

PROTAC Molecule

5-Bromo-1-isopropylbenzoimidazole-Linker-E3_Ligase_Ligand

Ternary Complex
(POI-PROTAC-E3)

Target Protein
(Protein of Interest)

E3 Ubiquitin Ligase

Ubiquitination Proteasomal
Degradation

Click to download full resolution via product page

Caption: Mechanism of action of a PROTAC utilizing a 5-Bromo-1-isopropylbenzoimidazole-

derived moiety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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